tert-Butyl 4-bromopiperidine-1-carboxylate
Overview
Description
tert-Butyl 4-bromopiperidine-1-carboxylate is a chemical compound utilized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting tumor viruses and acting as CDK9 inhibitors and Ibrutinib (Hu et al., 2019).
Synthesis Analysis
The synthesis of tert-Butyl 4-bromopiperidine-1-carboxylate involves a multi-step chemical process starting from basic reagents such as 4-methylpyridinium. The procedure includes steps like SN2 substitution, reduction, oxidation, and acylation leading to high yields of the target compound (Xin-zhi, 2011).
Molecular Structure Analysis
The molecular structure of tert-Butyl 4-bromopiperidine-1-carboxylate has been extensively analyzed using techniques such as X-ray diffraction (XRD), NMR, MS, and FT-IR. Computational methods like density functional theory (DFT) have been employed to compare the optimized structure with experimental results, affirming the compound's structural integrity (Hou et al., 2023).
Chemical Reactions and Properties
tert-Butyl 4-bromopiperidine-1-carboxylate undergoes various chemical reactions such as allylation, leading to the formation of different substituted piperidine derivatives. These reactions are crucial for the synthesis of diversified medicinal compounds (Moskalenko & Boev, 2014).
Scientific Research Applications
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tert-Butyl 4-formylpiperidine-1-carboxylate
- Application : This compound is a reactant for the synthesis of various bioactive molecules, including Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists .
- Results or Outcomes : The outcome of these syntheses is the formation of bioactive molecules that have potential therapeutic applications .
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tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
- Application : This compound is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
- Results or Outcomes : The outcome of this synthesis is the formation of Niraparib, a PARP inhibitor that has potential therapeutic applications in the treatment of BRCA-1 and -2 mutant tumors .
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tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- Application : This compound is used as a unique chemical in early discovery research .
- Method of Application : The specific experimental procedures would depend on the particular research being performed. The exact methods of application are not specified in the source .
- Results or Outcomes : The outcomes of the research would depend on the specific experiments being conducted .
-
tert-Butyl 4-formylpiperidine-1-carboxylate
- Application : This compound is a reactant for the synthesis of various bioactive molecules, including Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists .
- Method of Application : The specific experimental procedures would depend on the particular synthesis being performed. Generally, these syntheses involve various organic reactions, including condensation, reduction, and cyclization reactions .
- Results or Outcomes : The outcome of these syntheses is the formation of bioactive molecules that have potential therapeutic applications .
-
tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP)
- Application : This compound is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl, among others .
- Method of Application : The specific experimental procedures would depend on the particular synthesis being performed. Generally, the synthesis of these compounds involves various organic reactions, including condensation, reduction, and cyclization reactions .
- Results or Outcomes : The outcome of this synthesis is the formation of various fentanyl derivatives that have potential therapeutic applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-bromopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBWIYHDNQHMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573882 | |
Record name | tert-Butyl 4-bromopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-bromopiperidine-1-carboxylate | |
CAS RN |
180695-79-8 | |
Record name | tert-Butyl 4-bromopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-bromopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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